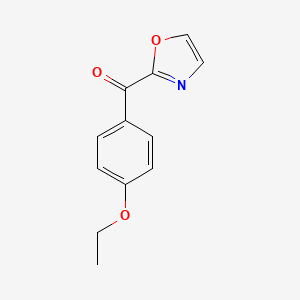

2-(4-Ethoxybenzoyl)oxazole

描述

Contextualization of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole heterocycles are a prominent class of five-membered aromatic compounds containing one oxygen and one nitrogen atom. nih.govtandfonline.comwikipedia.org These structures are of significant interest in modern chemical research, particularly in medicinal chemistry, due to their versatile biological activities. nih.govtandfonline.commuseonaturalistico.it The oxazole ring can act as a bioisostere, mimicking other chemical groups to interact with biological targets, and its derivatives have shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmuseonaturalistico.itrsc.org The ability of the oxazole core to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it a valuable scaffold in the design of new therapeutic agents. rsc.org

Rationale for Academic Investigation of 2-(4-Ethoxybenzoyl)oxazole

The academic interest in this compound stems from its unique molecular structure, which combines an oxazole ring with a 4-ethoxybenzoyl group. This specific combination is thought to contribute to its potential biological activities. The presence of the ethoxy group can enhance the compound's solubility and reactivity, making it an attractive candidate for further investigation in medicinal chemistry. Researchers are drawn to understanding the structure-activity relationships (SAR) of such molecules, aiming to elucidate how modifications to the chemical structure influence its biological effects. museonaturalistico.it The study of this compound contributes to the broader understanding of how oxazole derivatives can be tailored for specific therapeutic applications. museonaturalistico.itresearchgate.net

Historical Perspective on Benzoyloxazole Derivatives

The exploration of benzoyloxazole derivatives is not a recent endeavor. Historically, these compounds have been synthesized and studied for their diverse chemical and biological properties. Benzoxazole (B165842), which features a benzene (B151609) ring fused to an oxazole ring, and its derivatives have been recognized for their wide-ranging applications in medicinal and pharmaceutical chemistry, forming the core of several commercialized drugs. researchgate.net They have also found use in the development of agricultural chemicals like herbicides and insecticides. researchgate.netnih.gov The synthesis and investigation of various benzoyloxazole derivatives over the years have provided a foundation for the current research on compounds like this compound, allowing scientists to build upon existing knowledge of their synthesis, reactivity, and potential applications. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-13-7-8-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTBPAVMPMOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642097 | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-17-3 | |

| Record name | (4-Ethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethoxybenzoyl Oxazole and Analogues

Classical and Contemporary Approaches to Oxazole (B20620) Ring Construction

The foundational methods for synthesizing the oxazole nucleus have been refined over more than a century, leading to a robust toolbox for organic chemists. These strategies often involve the cyclization of acyclic precursors containing the necessary nitrogen, oxygen, and carbon atoms.

Fischer Oxazole Synthesis and Modern Adaptations

The Fischer Oxazole Synthesis, first reported in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.com This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde furnishes the C2 atom.

For the synthesis of a 2-(4-ethoxybenzoyl)oxazole analogue, a potential pathway could involve the reaction of an appropriate cyanohydrin with 4-ethoxybenzaldehyde. Modern adaptations of this method have focused on expanding the substrate scope and improving reaction conditions, though the fundamental approach of combining a cyanohydrin and an aldehyde or its equivalent remains central.

| Reaction Component | Role in Oxazole Ring Formation |

| Cyanohydrin | Source of C4 and C5 atoms |

| Aldehyde | Source of the C2 atom |

| Anhydrous Acid | Catalyst for condensation and cyclization |

Robinson-Gabriel Cyclodehydration Strategies

The Robinson-Gabriel synthesis is a widely used method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. ijpsonline.comwikipedia.org This reaction proceeds through the cyclodehydration of an α-acylamino ketone intermediate. ijpsonline.comsynarchive.com The starting α-acylamino ketone can be prepared through various methods, including the Dakin-West reaction.

The general mechanism involves the protonation of the keto group of the α-acylamino ketone, followed by a nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring. ijpsonline.com A variety of dehydrating agents can be employed, with phosphorus pentachloride, sulfuric acid, and polyphosphoric acid being common choices. The use of polyphosphoric acid has been shown to improve yields in some cases. ijpsonline.com

A hypothetical Robinson-Gabriel synthesis of an analogue of this compound could start from an α-amino ketone, which is then acylated with a 4-ethoxybenzoyl derivative to form the necessary α-acylamino ketone precursor. This intermediate would then be subjected to cyclodehydration to yield the target oxazole.

| Step | Description |

| 1. Acylation | An α-amino ketone is acylated to form an α-acylamino ketone. |

| 2. Cyclization | Intramolecular nucleophilic attack of the amide oxygen on the protonated ketone. |

| 3. Dehydration | Elimination of water to form the aromatic oxazole ring. |

Bredereck Reaction Modifications and Related Protocols

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com Modifications to the original protocol have expanded its utility, for instance, by using α-hydroxyketones as starting materials.

In the context of synthesizing a this compound analogue, one could envision reacting an appropriate α-haloketone with 4-ethoxybenzamide. The reaction would proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

Van Leusen Synthesis and TosMIC Reagent Applications

The Van Leusen synthesis, developed in 1972, is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com TosMIC acts as a three-atom synthon, providing the C2 and N atoms of the oxazole ring. The reaction is typically carried out under basic conditions.

The mechanism involves the deprotonation of TosMIC, which then adds to the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. While the classic Van Leusen synthesis yields 5-substituted oxazoles, modifications have been developed to access other substitution patterns.

Targeted Synthesis of 2-Substituted Oxazoles

The synthesis of oxazoles with specific substituents at the 2-position, such as the 4-ethoxybenzoyl group, often requires tailored synthetic strategies that allow for the direct introduction of the desired acyl group or a precursor.

Acylaminoacylation-Cyclization Sequences

A powerful strategy for the synthesis of 2-aroyloxazoles involves an acylaminoacylation-cyclization sequence. This approach is exemplified by a multi-step synthesis that can be adapted to produce analogues of this compound. For instance, the synthesis of 2-(4-methoxyphenyl)-5-oxazolone, a close analogue, has been described. ijpsonline.com

This synthetic route begins with the N-acylation of an amino acid, such as glycine (B1666218), with an appropriate acyl chloride, for example, 4-ethoxybenzoyl chloride, in the presence of a base. The resulting N-acylamino acid can then be activated, for instance, with ethyl chloroformate, to facilitate the formation of an oxazolone (B7731731) intermediate. ijpsonline.com This oxazolone can then undergo further reactions and rearrangements to yield the desired 2-substituted oxazole. This method provides a clear and adaptable pathway for introducing the 4-ethoxybenzoyl moiety at the 2-position of the oxazole ring.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of oxazoles, offering mild and efficient routes to polysubstituted derivatives. A notable example is the copper-catalyzed tandem oxidative cyclization, which allows for the construction of the oxazole ring from readily available starting materials. nih.govacs.org This methodology often involves the reaction of benzylamines and 1,3-dicarbonyl compounds in the presence of a copper catalyst and an oxidant. acs.org

One proposed mechanism involves the initial formation of an enamine intermediate from the benzylamine and the β-diketone. acs.org The copper catalyst then facilitates an intramolecular cyclization through coordination and subsequent oxidation, leading to the formation of the oxazole ring. acs.org This approach is attractive due to its operational simplicity and the use of an inexpensive and abundant metal catalyst. acs.org

Recent advancements have focused on chemodivergent strategies, where the reaction outcome can be controlled to selectively produce either oxazoles or other heterocyclic structures like imidazolidones from the same starting materials. acs.org This selectivity is often achieved by tuning the reaction conditions or the nature of the directing groups on the substrates. acs.org

A novel palladium-catalyzed, copper-mediated oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov This method is thought to proceed through a cascade formation of C-N and C-O bonds, with water serving as the oxygen atom source. rsc.orgnih.gov

Palladium-Catalyzed Direct Arylation Protocols

Palladium-catalyzed direct arylation has become a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the formation of carbon-carbon bonds. This strategy has been successfully applied to the synthesis of arylated oxazoles, allowing for the introduction of aryl groups at specific positions on the oxazole ring with high regioselectivity. nih.govacs.org

Complementary methods have been developed for the direct arylation of oxazole at both the C-2 and C-5 positions. nih.govacs.org The regioselectivity of these reactions can be controlled by the choice of phosphine (B1218219) ligand and solvent. For instance, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.govacs.org These protocols are applicable to a wide range of aryl and heteroaryl halides, including bromides, chlorides, and triflates. nih.govacs.org

The development of these selective arylation methods is significant as it provides access to a diverse range of substituted oxazoles that are valuable in medicinal chemistry and materials science. acs.org Furthermore, these methods allow for the sequential functionalization of the oxazole ring, enabling the construction of complex molecular architectures. acs.org Some protocols have also been developed under "green" conditions, utilizing more environmentally friendly solvents like water or diethylcarbonate. beilstein-journals.org

A palladium/copper co-catalytic system has also been reported for the direct arylation of 4-aryl/alkyl oxazoles with various aryl bromides to generate 2,4-disubstituted oxazoles. researchgate.net This method exhibits high functional group tolerance and proceeds rapidly, making it suitable for combinatorial synthesis. researchgate.net

One-Pot Multicomponent Reactions for Oxazole Scaffolds

One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules from simple starting materials in a single synthetic operation. exlibrisgroup.comzendy.io These reactions are highly efficient and atom-economical, often leading to the formation of diverse molecular scaffolds with high levels of complexity. exlibrisgroup.com Several MCRs have been developed for the synthesis of oxazole derivatives, offering a convergent and streamlined approach to this important class of heterocyles. exlibrisgroup.comzendy.ioresearchgate.net

These reactions typically involve the combination of three or more starting materials that react in a cascade fashion to form the oxazole ring. exlibrisgroup.com The versatility of MCRs allows for the introduction of multiple points of diversity into the oxazole scaffold, making them particularly well-suited for the generation of compound libraries for drug discovery and other applications. researchgate.net

For example, a facile and efficient one-pot synthesis of highly functionalized oxazoles has been developed using a heteropoly acid catalyst. This reaction involves the tandem cyclization of phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, and acetonitrile (B52724), where acetonitrile serves as both a solvent and a reactant. researchgate.net Another approach utilizes a copper nanomagnetic catalyst for the preparation of oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) in water. jsynthchem.com

The van Leusen oxazole synthesis is a well-known two-step [3+2] cycloaddition reaction that can be performed in a one-pot fashion. nih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent and allows for the synthesis of 5-substituted oxazoles from aldehydes. nih.govmdpi.com

Advanced Synthetic Transformations for this compound

Beyond the fundamental construction of the oxazole ring, advanced synthetic transformations provide access to more complex and diverse oxazole-containing structures. These methods often involve cycloaddition reactions, cascade annulations, and electrochemical approaches to build upon the core oxazole scaffold or to construct it in a novel and efficient manner.

[3+2] Cycloaddition Strategies (e.g., Phosphine-Mediated, Gold-Catalyzed)

The [3+2] cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including oxazoles. This strategy involves the reaction of a three-atom component with a two-atom component to form the desired ring system.

Phosphine-Mediated [3+2] Cycloaddition:

A notable phosphine-mediated approach involves the deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgresearchgate.net This reaction is often facilitated by an electrochemical process, which avoids the need for transition metals and toxic oxidants. rsc.org Mechanistic studies suggest the in situ generation of an acyloxyphosphonium ion as a key intermediate, which then undergoes nucleophilic substitution and cycloaddition with the isocyanide. rsc.org This method demonstrates good functional group tolerance and has been successfully applied to the late-stage modification of drug molecules. rsc.org

Gold-Catalyzed [3+2] Cycloaddition:

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of oxazoles. A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed. rsc.orgnih.govrsc.org This protocol features readily available starting materials, mild reaction conditions, and scalability. rsc.orgnih.govrsc.org A plausible mechanism involves a nitrene transfer process. rsc.orgnih.govrsc.org The resulting triazene-substituted oxazoles can be further transformed, for example, into iodo-oxazoles, providing a handle for further functionalization. rsc.orgnih.gov

Another gold-catalyzed approach involves the formal [3+2] cycloaddition between ynamides and isoxazoles, leading to the formation of 2-aminopyrroles via an α-imino gold carbene intermediate. nih.gov While not directly forming oxazoles, this highlights the versatility of gold-catalyzed cycloadditions in heterocyclic synthesis.

Cascade Benz Annulation for Fused Oxazole Systems

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to construct complex molecular architectures. Cascade benzannulation strategies have been employed to synthesize fused polycyclic aromatic systems, including those containing oxazole moieties. These reactions often proceed through a series of intramolecular cyclizations and rearrangements, leading to the rapid assembly of intricate ring systems.

While specific examples focusing solely on the cascade benzannulation to form fused oxazole systems are less common in the provided search results, the principles of cascade reactions are well-established in the synthesis of related heterocyclic systems like carbazoles. nih.govacs.org For instance, a one-pot cascade benzannulation has been developed for the synthesis of 3-hydroxy-2-methyl carbazoles from simple starting materials. nih.gov This strategy involves gaining aromaticity through a site-selective elimination of a hydroxyl group. nih.gov

Similarly, Hauser-Kraus annulation has been utilized to initiate multi-cascade reactions for accessing functionalized and fused oxazepines and carbazoles. nih.govresearchgate.net These examples demonstrate the potential of cascade annulation strategies to be adapted for the synthesis of complex fused oxazole systems. The key would be the design of appropriate starting materials that can undergo a programmed sequence of reactions to build the desired fused oxazole architecture.

Electrochemical Synthesis Methodologies

Electrochemical synthesis has gained increasing attention as a green and sustainable alternative to traditional chemical methods. vapourtec.com By using electricity to drive chemical reactions, it is often possible to avoid the use of harsh reagents and to minimize waste generation. acs.orgchemistryviews.org Several electrochemical methods have been developed for the synthesis of oxazoles. rsc.orgacs.orgchemistryviews.org

One approach involves the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile at room temperature. acs.orgchemistryviews.org This method is highly efficient, has a broad substrate scope, and does not require an external chemical oxidant. acs.orgchemistryviews.org Mechanistic investigations suggest that the reaction proceeds through a Ritter-type reaction followed by an oxidative cyclization, with acetonitrile acting as both a reactant and a solvent. acs.org

Another innovative electrochemical method is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, as mentioned previously. rsc.org This strategy is particularly noteworthy for its use of abundant and inexpensive starting materials and its avoidance of transition metals and toxic oxidants. rsc.org The electrochemical generation of the key acyloxyphosphonium intermediate is a crucial step in this process. rsc.org

The application of electrochemistry in oxazole synthesis represents a significant advancement towards more sustainable and environmentally friendly chemical manufacturing. vapourtec.comresearchgate.net These methods offer mild reaction conditions and often provide access to oxazole derivatives that are difficult to obtain through conventional means. acs.orgchemistryviews.org

Data Tables

Table 1: Overview of Selected Synthetic Methodologies for Oxazoles

| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Tandem Oxidative Cyclization | Mild conditions, readily available starting materials | Benzylamines, 1,3-dicarbonyl compounds | Copper catalyst, oxidant | nih.govacs.org |

| Palladium-Catalyzed Direct Arylation | High regioselectivity (C-2 or C-5), broad substrate scope | Oxazole, aryl/heteroaryl halides | Palladium catalyst, phosphine ligand | nih.govacs.org |

| One-Pot Multicomponent Reaction | High efficiency, atom economy, molecular diversity | Varies (e.g., aldehydes, TosMIC) | Varies (e.g., acid or metal catalyst) | exlibrisgroup.comzendy.ioresearchgate.net |

| Phosphine-Mediated [3+2] Cycloaddition | Electrochemical, metal- and oxidant-free | Carboxylic acids, isocyanides | Phosphine, electricity | rsc.orgresearchgate.net |

| Gold-Catalyzed [3+2] Cycloaddition | Mild conditions, regioselective | Alkynyl triazenes, 1,2,4-dioxazoles | Gold catalyst | rsc.orgnih.govrsc.org |

| Electrochemical Synthesis from Ketones | Room temperature, no external oxidant | Ketones, acetonitrile | Electricity | acs.orgchemistryviews.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of oxazoles, including this compound, seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. The van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring, is particularly amenable to green modifications. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. mdpi.comnih.govijpsonline.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. acs.org In the context of oxazole synthesis, microwave irradiation has been successfully employed to accelerate the van Leusen reaction.

A study by Mukku and colleagues demonstrated a highly efficient, one-pot microwave-assisted [3+2] cycloaddition of various substituted aryl aldehydes with TosMIC to produce 5-substituted oxazoles. nih.govacs.org By using potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol, a relatively green solvent, the desired oxazoles were obtained in moderate to excellent yields with short reaction times. nih.govacs.org For instance, the reaction of benzaldehyde with TosMIC under microwave irradiation at 65 °C for 8 minutes yielded 5-phenyl oxazole in 96% yield. nih.gov This protocol's benefits include a simple experimental procedure, the use of inexpensive and readily available starting materials, and non-chromatographic purification. acs.org

This methodology can be directly applied to the synthesis of analogues of this compound by selecting the appropriate substituted aldehyde. The use of microwave heating provides a more energy-efficient alternative to conventional heating methods. nih.gov

Table 1: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 5-Phenyl oxazole | 8 | 96 |

| 2 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)oxazole | 10 | 94 |

| 3 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 8 | 95 |

| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 12 | 90 |

Data synthesized from Mukku et al. nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, developing solvent-free reaction conditions or employing environmentally benign solvents like water are key goals of green chemistry.

An innovative approach for the synthesis of oxazoles in an aqueous medium was reported by Mahdavi's group. nih.govresearchgate.nettandfonline.com They utilized β-cyclodextrin as a supramolecular catalyst in water for the van Leusen reaction between various aldehydes and TosMIC. nih.govresearchgate.net β-cyclodextrin, a biodegradable and non-toxic cyclic oligosaccharide, acts as a microreactor, facilitating the reaction in the aqueous phase. researchgate.net This method allows for the use of catalytic amounts of a base, such as triethylamine, at a relatively low temperature (50 °C), affording excellent yields of the corresponding oxazoles. nih.govresearchgate.net The use of water as the solvent and a biodegradable catalyst makes this a highly sustainable synthetic route. researchgate.net

Ionic liquids have also been explored as reusable "green" solvents for the van Leusen reaction. nih.govijpsonline.com These salts, which are liquid at low temperatures, offer advantages such as low vapor pressure and high thermal stability. A one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, aldehydes, and aliphatic halides in an ionic liquid has been demonstrated to produce high yields. ijpsonline.com A significant advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. nih.govijpsonline.com

Sustainable Catalytic Systems (e.g., Metal-Free, Non-Toxic)

A core principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The focus is on developing catalytic systems that are non-toxic, recyclable, and ideally metal-free to avoid contamination of the final product and the environment.

The aforementioned synthesis of oxazoles in water using β-cyclodextrin is a prime example of a sustainable, metal-free catalytic system. nih.govresearchgate.net The catalyst is derived from a renewable resource and is biodegradable.

The base used in the van Leusen reaction also plays a crucial role. While strong bases are often employed, the use of milder and more environmentally benign bases is preferred. Potassium phosphate (K₃PO₄), as used in the microwave-assisted synthesis, is a relatively non-hazardous and inexpensive inorganic base. nih.govacs.org The van Leusen reaction is inherently a metal-free process, relying on a base to deprotonate the TosMIC, thus avoiding the use of potentially toxic transition metal catalysts. mdpi.comnih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. rsc.org Ball milling is a common technique where reactants are ground together in a container with grinding media, leading to chemical transformations in the solid state. nih.gov

While direct mechanochemical synthesis of this compound has not been specifically reported, the approach has been successfully applied to the synthesis of related heterocyclic compounds. For instance, a multicomponent, one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved under solvent-free grinding conditions. rsc.org This demonstrates the feasibility of forming the oxazole ring through mechanochemical methods.

The application of mechanochemistry to the synthesis of heterocycles is a rapidly developing field and holds promise for the environmentally friendly production of oxazole derivatives. rsc.orgnih.govresearchgate.net This approach often results in high yields, reduced reaction times, and minimizes the need for solvents and purification steps. nih.gov

Table 2: Comparison of Green Synthesis Methodologies for Oxazoles

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times | High yields, energy efficient, fast |

| Aqueous Medium | Use of water as solvent, often with a catalyst like β-cyclodextrin | Environmentally benign, non-toxic catalyst, mild conditions |

| Sustainable Catalysis | Employs non-toxic, often metal-free and recyclable catalysts | Reduced waste, improved safety, cleaner products |

| Mechanochemical | Solvent-free, solid-state reaction induced by mechanical force | Reduced solvent use, high efficiency, potential for novel reactivity |

Reaction Mechanisms and Mechanistic Studies of 2 4 Ethoxybenzoyl Oxazole Transformations

Fundamental Reaction Pathways in Oxazole (B20620) Formation

The synthesis of the oxazole ring, a key structural motif in many natural products and pharmacologically active compounds, can be achieved through various mechanistic pathways. researchgate.net For 2-aroyl-oxazoles like 2-(4-ethoxybenzoyl)oxazole, cyclodehydration and cycloaddition reactions represent two major synthetic strategies.

Cyclodehydration Mechanisms

Cyclodehydration reactions are a cornerstone of oxazole synthesis. The Robinson-Gabriel synthesis, a classic and widely employed method, involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org In the context of this compound, this would typically start from a 2-(4-ethoxybenzamido)-ketone. The reaction is facilitated by a cyclodehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid, which promotes the formation of the oxazole ring by removing a molecule of water. wikipedia.org

Recent advancements have led to the development of one-pot synthesis protocols. For instance, a combination of a Friedel-Crafts Lewis acid like aluminum chloride and a strong cyclodehydrating agent such as trifluoromethanesulfonic acid can be used to generate the desired oxazole from an oxazolone (B7731731) template. wikipedia.org Another modification involves the oxidation of β-keto amides followed by cyclodehydration, offering a route from readily available amino acid derivatives. wikipedia.org The use of agents like diethylaminosulfur trifluoride (DAST) has also been reported for the cyclodehydration of β-hydroxyamides to form oxazolines, which are precursors to oxazoles. nih.gov

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Chemical Formula |

| Phosphorus Oxychloride | POCl₃ |

| Sulfuric Acid | H₂SO₄ |

| Trifluoromethanesulfonic Acid | CF₃SO₃H |

| Trifluoroacetic Anhydride (B1165640) | (CF₃CO)₂O |

This table summarizes common reagents used to facilitate the cyclodehydration step in the Robinson-Gabriel synthesis of oxazoles.

Cycloaddition Mechanistic Intermediates (e.g., Nitrile Imines, Gold Carbenes)

Cycloaddition reactions provide an alternative and often highly regioselective route to oxazoles. These reactions involve the formation of the heterocyclic ring through the concerted or stepwise combination of two or more unsaturated molecules.

Nitrile Imines: Nitrile imines are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov While their reaction with alkynes is a well-established method for pyrazole (B372694) synthesis, their application in oxazole synthesis is less direct and often involves subsequent transformations. chim.it The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reactants. mdpi.com

Gold Carbenes: Gold-catalyzed reactions have emerged as a powerful tool in modern organic synthesis. In the context of oxazole formation, α-oxo gold carbenes are key intermediates. nih.gov These highly electrophilic species can be generated from terminal alkynes through gold-catalyzed oxidation. nih.gov The resulting gold carbene can then react with nitriles in a [3+2] annulation to afford 2,4-disubstituted oxazoles. nih.gov This methodology offers a direct and efficient pathway to oxazoles from readily available starting materials. rsc.org

Electrophilic and Nucleophilic Reactivity Profiles of the Oxazole Ring

The oxazole ring exhibits a distinct reactivity pattern towards electrophiles and nucleophiles, which is influenced by the heteroatoms and the aromatic nature of the ring.

Regioselectivity in Substituent Introduction

The positions on the oxazole ring show different levels of reactivity. Electrophilic substitution reactions on the oxazole ring are generally difficult unless an electron-releasing group is present. pharmaguideline.com When such a substituent is present, electrophilic attack occurs preferentially at the C4 position, followed by C5, and then C2. pharmaguideline.com

Conversely, nucleophilic substitution is rare and typically requires the presence of a good leaving group, often at the C2 position. pharmaguideline.comwikipedia.org The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com Deprotonation also occurs most readily at the C2 position. pharmaguideline.comwikipedia.org

Table 2: Regioselectivity in Oxazole Reactions

| Position | Electrophilic Attack | Nucleophilic Attack/Deprotonation |

| C2 | Least Favored | Most Favored |

| C4 | Most Favored | - |

| C5 | Favored | - |

This table outlines the general regioselectivity observed in electrophilic and nucleophilic reactions involving the oxazole ring.

Protonation and N-Alkylation Pathways

The nitrogen atom at the 3-position of the oxazole ring is basic and can be protonated by acids to form oxazolium salts. pharmaguideline.comtandfonline.com Oxazoles are considered weak bases. wikipedia.org The nitrogen atom is also the site of N-alkylation, reacting with alkylating agents to form quaternary oxazolium salts. pharmaguideline.comtandfonline.com If the oxazole ring bears a pyridyl substituent, the pyridine (B92270) nitrogen is typically alkylated first. electronicsandbooks.com

Rearrangement Reactions Involving Oxazole Derivatives

Oxazole derivatives can undergo various rearrangement reactions, often under thermal or photochemical conditions. The Cornforth rearrangement is a notable example, involving the thermal rearrangement of 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at the C4 position and the substituent at the C5 position exchange places via a nitrile ylide intermediate. wikipedia.org While the direct involvement of this compound in a Cornforth-type rearrangement is not explicitly documented, the principles of such rearrangements are pertinent to understanding the potential transformations of substituted oxazoles. More recent research has also explored the skeletal rearrangement of oxazoles into other heterocyclic systems like azepines and pyrroles through dynamic electrocyclization processes. nih.gov

Oxidative and Reductive Transformations of the Oxazole Core

The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen atoms, exhibits a distinct reactivity profile towards both oxidation and reduction. The electron-rich nature of the ring, coupled with the presence of heteroatoms, makes it susceptible to various transformative reactions.

Oxidative Transformations:

The oxidation of the oxazole ring typically leads to ring-opening products rather than simple substitution. The stability of the aromatic oxazole ring is compromised by strong oxidizing agents, resulting in cleavage of the heterocyclic core. Common oxidizing agents and their effects on the oxazole ring are summarized below.

| Oxidizing Agent | Outcome on Oxazole Ring |

| Potassium Permanganate (B83412) (cold) | Ring opening |

| Chromic Acid | Ring opening |

| Ozone | Ring opening |

| Hydrogen Peroxide | Generally no reaction |

Table 1: Reactivity of the Oxazole Core with Various Oxidizing Agents. pharmaguideline.com

For instance, treatment of oxazole derivatives with cold potassium permanganate or chromic acid can lead to the formation of acyclic products. pharmaguideline.com Ozonolysis is another method that results in the cleavage of the oxazole ring. pharmaguideline.com Conversely, the oxazole ring is generally resistant to oxidation by hydrogen peroxide. pharmaguideline.com While these are general observations for the oxazole class, the specific substitution pattern of this compound can influence the reaction's feasibility and product distribution. The electron-withdrawing nature of the 4-ethoxybenzoyl group at the C2 position can modulate the electron density of the oxazole ring, potentially affecting its susceptibility to oxidative cleavage.

Reductive Transformations:

The reduction of the oxazole ring can also lead to a variety of products, including ring-cleaved compounds or saturated heterocyclic systems, depending on the reducing agent and reaction conditions.

| Reducing Agent | Substrate/Conditions | Product |

| Zinc in Acetic Acid | 2,4,5-trisubstituted oxazoles | Ring-preserved reduction of substituents |

| Palladium on Carbon (Pd/C) with H₂ | 2,4,5-trisubstituted oxazoles | Ring-preserved reduction of substituents |

| Lithium Aluminium Hydride (LiAlH₄) | Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate | Reduction of the ester group |

Table 2: Examples of Reductive Transformations in Substituted Oxazoles. researchgate.net

Studies on substituted oxazoles have demonstrated various reductive pathways. For example, the reduction of certain 2,4,5-trisubstituted oxazoles using zinc in acetic acid or catalytic hydrogenation with Pd/C has been reported to selectively reduce substituents without cleaving the oxazole ring. researchgate.net In a specific instance, the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate with lithium aluminium hydride (LiAlH₄) resulted in the reduction of the ethyl acetate (B1210297) group to an ethanol (B145695) group, leaving the oxazole core intact. researchgate.net These findings suggest that the choice of reducing agent is critical in determining the outcome of the reaction. For this compound, the benzoyl group's carbonyl moiety presents a potential site for reduction, which could compete with or precede the reduction of the oxazole ring itself.

Computational Probing of Reaction Transition States and Intermediates

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transient species such as transition states and intermediates that are often difficult to observe experimentally. For oxazole transformations, computational studies can elucidate the energetics of different reaction pathways and explain the observed regioselectivity and stereoselectivity.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, general principles derived from computational studies on related heterocyclic systems can be applied. For instance, the stability of intermediates plays a crucial role in directing the course of a reaction. In the context of oxazole chemistry, computational models have been used to investigate the stability of lithiated oxazoles. It has been shown that 2-lithio-oxazoles can be unstable and may exist in equilibrium with open-chain isocyanide forms. chemrxiv.org

The formation of a carbanion at the C2 position of the oxazole ring, a potential intermediate in various reactions, can be stabilized or destabilized by the substituent at that position. The 4-ethoxybenzoyl group in the title compound, with its carbonyl functionality, could influence the stability of such an intermediate through both inductive and resonance effects.

Structural Elucidation and Advanced Characterization Techniques for 2 4 Ethoxybenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved.

1H NMR and 13C NMR Analysis

The ¹H NMR spectrum of 2-(4-Ethoxybenzoyl)oxazole provides precise information about the chemical environment of the hydrogen atoms. The aromatic protons on the 4-ethoxybenzoyl group typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the electron-withdrawing effect of the carbonyl group. The protons of the ethoxy substituent, specifically the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, resonate in the upfield region. The methylene protons are expected to appear as a quartet, while the methyl protons will be a triplet. The protons on the oxazole (B20620) ring have distinct chemical shifts that confirm the heterocyclic structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum (typically δ 180-190 ppm). The carbons of the phenyl and oxazole rings appear in the aromatic region (δ 110-165 ppm), while the aliphatic carbons of the ethoxy group are found in the upfield region (δ 14-70 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxazole-H4' | ~7.30 (s) | ~126.0 |

| Oxazole-H5' | ~7.85 (s) | ~142.0 |

| Benzoyl-H2, H6 | ~8.25 (d) | ~131.5 |

| Benzoyl-H3, H5 | ~7.05 (d) | ~114.5 |

| Ethoxy-CH₂ | ~4.15 (q) | ~64.0 |

| Ethoxy-CH₃ | ~1.45 (t) | ~14.7 |

| Oxazole-C2' | - | ~160.5 |

| Oxazole-C4' | - | ~126.0 |

| Oxazole-C5' | - | ~142.0 |

| Benzoyl-C=O | - | ~184.0 |

| Benzoyl-C1 | - | ~125.0 |

| Benzoyl-C2, C6 | - | ~131.5 |

| Benzoyl-C3, C5 | - | ~114.5 |

| Benzoyl-C4 | - | ~164.0 |

Note: This data is representative and based on typical chemical shifts for these functional groups. Actual experimental values may vary.

Two-Dimensional NMR Correlation Experiments (COSY, HMBC, NOESY)

2D NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show correlations between the adjacent aromatic protons on the benzoyl ring and between the methylene and methyl protons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected from the benzoyl protons (H2/H6) to the carbonyl carbon and from the oxazole protons to the carbons within the benzoyl ring, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining the molecule's conformation. For instance, NOESY could reveal through-space interactions between the protons of the oxazole ring and the ortho-protons of the benzoyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 217, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further validates the molecular formula C₁₂H₁₁NO₃.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. A prominent fragmentation pathway involves the loss of the ethoxy group (•OCH₂CH₃, mass 45) to give a fragment ion at m/z 172. Other expected fragments would result from the cleavage of the bond between the carbonyl group and the oxazole ring.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity |

| 217 | [M]⁺ (Molecular Ion) |

| 189 | [M - CO]⁺ |

| 172 | [M - OCH₂CH₃]⁺ |

| 149 | [C₈H₉O₂]⁺ (Ethoxybenzoyl cation) |

| 121 | [C₇H₅O]⁺ (Benzoyl cation) |

| 69 | [C₃H₃NO]⁺ (Oxazole cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound shows several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the ketone group conjugated with the aromatic ring. Other key absorptions include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C-O-C stretching from the ether linkage and the oxazole ring (typically in the 1300-1000 cm⁻¹ region), and C=N stretching of the oxazole ring (around 1600 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Benzene, Oxazole) |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy group) |

| ~1665 | C=O Stretch | Aryl Ketone |

| ~1600 | C=C / C=N Stretch | Aromatic / Oxazole Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Oxazole Ring |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the benzoyl group and the oxazole ring, is expected to absorb UV light, promoting electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The spectrum would likely show strong absorptions corresponding to π → π* transitions. The presence of the carbonyl group also allows for a weaker n → π* transition, which may appear as a separate band or a shoulder at a longer wavelength. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent polarity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities, providing quantitative information on the elemental composition of a sample. For this compound, this analysis is crucial for confirming the empirical formula, which in turn supports the proposed molecular formula of C₁₂H₁₁NO₃. This analytical method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the compound.

The process involves the combustion of a precisely weighed sample of this compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the quantities of these products, the percentage of C, H, and N in the original sample is calculated.

Detailed Research Findings

For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₁₂H₁₁NO₃, and a molecular weight of 217.22 g/mol . While specific experimental data from a singular research publication is not detailed here, the expected results from elemental analysis would need to align closely with these theoretical values to validate the compound's structure.

The confirmation of the elemental composition through this method is a critical step in the characterization process. It complements data obtained from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. While these other methods provide detailed information about the molecular structure and connectivity, elemental analysis offers fundamental proof of the elemental ratios within the molecule. Any significant deviation from the calculated values would suggest the presence of impurities or an incorrect structural assignment.

Below is a data table presenting the theoretical elemental analysis values for this compound.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 66.35 |

| Hydrogen | H | 5.10 |

| Nitrogen | N | 6.45 |

Computational and Theoretical Investigations of 2 4 Ethoxybenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-ethoxybenzoyl)oxazole, DFT calculations, such as those employing the B3LYP functional with a 6-31+G(d) basis set, are instrumental in elucidating its ground state properties. These studies can map the molecule's charge distribution, identifying electron-rich and electron-deficient regions, which is crucial for predicting sites of nucleophilic or electrophilic attack.

Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds (Note: This table is illustrative of the types of data generated from DFT studies on related heterocyclic compounds, as specific values for this compound are not publicly available.)

| Calculated Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures charge polarity and influences intermolecular interactions |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. mdpi.com For this compound, FMO analysis is critical for predicting the feasibility and stereochemical outcomes of various reactions, particularly cycloadditions where the oxazole (B20620) ring can participate. researchgate.net

By analyzing the energies and symmetries of the frontier orbitals at the transition state of a proposed reaction, chemists can determine whether the reaction is likely to proceed and through which pathway. mdpi.com For instance, in a [4+2] cycloaddition reaction involving an oxazole derivative, the interaction between the HOMO of the diene component and the LUMO of the dienophile (or vice-versa) governs the reaction's energetics and regioselectivity. researchgate.net While specific FMO analyses for reaction transition states of this compound are not detailed in the available literature, this approach remains a cornerstone for theoretically predicting its reactive behavior. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for understanding electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion.

For this compound, a key structural feature is the rotatable single bond connecting the benzoyl carbonyl group to the oxazole ring. This rotation gives rise to different conformers. The molecular architecture involves a complex three-dimensional arrangement between the planar oxazole ring and the substituted benzoyl group. Torsional analysis of similar oxazole-containing compounds reveals that the dihedral angle between the oxazole and benzene (B151609) rings can range from approximately 15 to 48 degrees. This suggests that this compound likely exhibits significant conformational flexibility, with energy barriers between different conformers being low enough to be accessible at room temperature. MD simulations can be employed to sample these different conformations, determine their relative populations, and understand how the molecular shape fluctuates in different environments (e.g., in vacuum vs. in a solvent).

Semi-Empirical Methods for Isomeric Stability and Reaction Pathway Prediction

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT. They use parameters derived from experimental data to simplify some of the complex calculations in quantum mechanics. These methods are particularly useful for larger molecules or for preliminary explorations of isomeric stability and reaction pathways.

For this compound, semi-empirical methods could be used to quickly screen various isomers and predict their relative stabilities. For example, one could investigate the stability of different positional isomers where the ethoxy group is at the ortho- or meta-position instead of the para-position. Furthermore, these methods can be used to map out potential energy surfaces for chemical reactions, helping to identify transition states and predict the most likely reaction pathways. While specific studies using semi-empirical methods on this compound are not prominent, the approach is a valuable tool in computational chemistry for initial large-scale screenings before applying more rigorous and computationally expensive methods. nih.gov

Ligand-Protein Interaction Modeling and Binding Mechanism Analysis

Understanding how a molecule like this compound might interact with biological macromolecules such as proteins is a key area of computational investigation, often referred to as molecular docking or ligand-protein interaction modeling. This process computationally predicts the preferred orientation of a ligand when bound to a protein's active site.

The mechanism of action for oxazole-based compounds often involves their binding to specific enzymes or receptors. Molecular docking studies on other oxazole derivatives have been performed to analyze their potential to inhibit various protein targets. These studies calculate a "docking score" or binding energy, which estimates the affinity of the ligand for the protein. For example, docking studies of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis have shown strong binding affinities. nih.gov Similarly, 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related, have been docked into the active site of the VEGFR-2 enzyme to assess their binding modes. These analyses identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket.

While a specific docking study for this compound is not available in the provided literature, the methodology would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The results would be presented in a table showing binding energies and the types of interactions formed.

Table 2: Illustrative Binding Affinity Data from Docking Studies of Related Oxazole/Oxadiazole Compounds with Protein Targets (Note: This table presents example data from studies on related compounds to illustrate the output of ligand-protein interaction modeling.)

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

| Oxazole Derivative | Heme-binding protein | -11.3 | - | nih.gov |

| 1,2,4-Oxadiazole Derivative | VEGFR-2 | -13.3 (Moldock Score) | Asp1044, Cys917 |

Structure Activity Relationship Sar Studies of 2 4 Ethoxybenzoyl Oxazole Analogues

Correlating Structural Modifications with Biological Response Modulations (in vitro)

In Vitro Biological Activity Screening against Microorganisms (e.g., antibacterial, antifungal)

The oxazole (B20620) scaffold is a recurring motif in compounds with demonstrated antimicrobial properties. nih.gov SAR studies reveal that the nature and position of substituents on the oxazole and associated phenyl rings are pivotal for both the potency and spectrum of activity.

For instance, studies on various oxazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, oxazole derivatives containing an amine-linked heterocycle exhibited excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov Another series of pyrazole-linked oxazol-5-one derivatives was assessed for antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans, with some compounds showing high activity. d-nb.info

Benzoxazole (B165842) derivatives, which are structurally related, have also been screened for antimicrobial effects. Two benzoxazole compounds were found to be active against both standard strains and 59 clinical isolates, with S. aureus being the most susceptible. researchgate.net The minimal inhibitory concentrations (MICs) for 90% inhibition of S. aureus were 25 and 50 µg/ml, respectively, for the two compounds. researchgate.net Gram-negative bacteria, however, proved to be more resistant. researchgate.net

The introduction of a thiophene (B33073) moiety to an isoxazole (B147169) ring, an isomer of oxazole, has been observed to increase its antimicrobial activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Oxazole Analogues

This table presents a summary of minimum inhibitory concentration (MIC) data for representative oxazole derivatives against various bacterial strains, as reported in the literature.

| Compound Series | Test Organism | MIC (µg/mL) | Reference |

| Propanoic Acid Derivatives (5, 6) | E. coli | 3.12 | d-nb.info |

| S. aureus | 1.56 | d-nb.info | |

| MRSA | 1.56 | d-nb.info | |

| B. subtilis | 3.12 | d-nb.info | |

| Propanoic Acid Derivative (7) | E. coli | 6.25 | d-nb.info |

| S. aureus | 1.56 | d-nb.info | |

| MRSA | 1.56 | d-nb.info | |

| B. subtilis | 1.56 | d-nb.info | |

| Benzoxazole Derivative (II) | S. aureus | 50 | researchgate.net |

| Benzoxazole Derivative (III) | S. aureus | 25 | researchgate.net |

EC: Escherichia coli, SA: Staphylococcus aureus, MRSA: Methicillin-resistant Staphylococcus aureus, BS: Bacillus subtilis

Enzyme Inhibition Profiling (e.g., COX-2, DNA Topoisomerases, Kinases)

Analogues of 2-(4-ethoxybenzoyl)oxazole have been investigated as inhibitors of various enzymes critical to disease pathology. The oxazole structure serves as a versatile scaffold for designing specific enzyme inhibitors. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The oxazole derivative oxaprozin (B1677843) is a known COX-2 inhibitor. frontiersin.org Research into related heterocyclic compounds, such as 1,3,4-oxadiazoles and thiazolidinones, provides insight into the SAR for COX-2 inhibition. A study of 2,5-biaryl-1,3,4-oxadiazoles found that compounds with methylsulfonyl (SO2Me) moieties exhibited potent and selective inhibition of COX-2. mdpi.com This suggests that for analogues of this compound, the incorporation of a sulfone group on the phenyl ring could enhance COX-2 inhibitory activity. mdpi.com Furthermore, studies on oxazolones and imidazolones have shown that the presence of halo (e.g., fluorine, chlorine) and nitro groups can lead to a prominent effect as COX-2 inhibitors. frontiersin.org

Table 2: COX-2 Inhibition by Oxadiazole Analogues

This table shows the in vitro COX-2 inhibitory activity for a selection of 2,5-biaryl-1,3,4-oxadiazole compounds.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 6b | 0.74 | 88.50 | mdpi.com |

| 6e | 0.48 | 132.83 | mdpi.com |

| 6f | 0.69 | 95.10 | mdpi.com |

| 7e | 0.81 | 67.96 | mdpi.com |

| 7f | 0.89 | 75.98 | mdpi.com |

| Celecoxib | 0.42 | 149.31 | mdpi.com |

Selectivity Index (SI) is the ratio of COX-1 IC50 / COX-2 IC50.

DNA Topoisomerase Inhibition: DNA topoisomerases are another important target for oxazole-based anticancer agents. nih.gov While direct studies on this compound are limited, research on related oxadiazole derivatives offers valuable SAR insights. A series of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids were synthesized and evaluated as inhibitors of topoisomerase II (Topo II). nih.gov One compound, 9p, showed potent activity and was found to inhibit the Topo II enzyme, with further studies suggesting it binds to DNA via intercalation. nih.gov Topoisomerase inhibitors can act as "poisons," which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. nih.gov

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in cancer therapy, and oxazole derivatives have shown promise as inhibitors. nih.govnih.gov A study on benzoxazole analogues as Aurora B kinase inhibitors revealed that linker length, regiochemistry, and halogen substitution are critical for inhibitory potency. mdpi.com Specifically, compounds 13l and 13q from this study demonstrated potent inhibition of Aurora B kinase and showed antiproliferative effects on human tumor cell lines. mdpi.com This highlights that modifications to the substituents on the core structure, analogous to the ethoxybenzoyl group, can significantly impact kinase inhibitory activity. mdpi.com

Anti-biofilm Formation Studies

Bacterial biofilm formation is a significant mechanism of antibiotic resistance, and agents that can inhibit this process are of great interest. nih.gov The formation of biofilms creates a protective environment for bacteria, shielding them from drugs and host immune responses.

Studies on related heterocyclic compounds have demonstrated the potential for this class of molecules to interfere with biofilm development. Research on 2-trifluoroacetonylbenzoxazole ligands and their metal complexes showed that an iron(III) complex significantly decreased biofilm formation in S. aureus ATCC 25923, with an inhibition of 75%. nih.govfrontiersin.org In a separate study on isoxazole derivatives, compounds PUB9 and PUB10 were able to reduce biofilm formation by over 90% in S. aureus, P. aeruginosa, and C. albicans. nih.gov These findings suggest that the core oxazole/isoxazole structure can be a valuable starting point for developing anti-biofilm agents. The mechanism of action can involve inhibiting the initial attachment of cells, interfering with quorum sensing (cell-to-cell communication), or disrupting the extracellular matrix. researchgate.net

Rational Design Principles for Oxazole-Based Bioactive Scaffolds (in vitro)

Impact of Substituent Electronic and Steric Properties

The biological activity of oxazole derivatives is highly dependent on the electronic and steric properties of their substituents. nih.gov The 4-ethoxybenzoyl group in the parent compound features an electron-donating ethoxy group. The nature of such substituents on the phenyl ring at the C-2 position of the oxazole can significantly influence activity.

Studies on 1,3,4-oxadiazoles as COX-2 inhibitors indicated that substitution of the aromatic ring with electron-withdrawing groups, such as a methylsulfonyl moiety, led to more selective inhibition, whereas electron-donating groups tended to diminish this effect. mdpi.com Conversely, for other activities, electron-donating groups may be favorable. The antiviral activity of certain benzothiazole (B30560) derivatives, for example, was linked to the presence of an electron-donating group.

Isosteric Replacements and Their Effects

Isosteric and bioisosteric replacement is a key strategy in drug design to optimize a compound's properties by swapping one functional group for another with similar physical or chemical characteristics. This can be used to improve potency, alter pharmacokinetics, or reduce toxicity.

In the context of this compound, both the central oxazole ring and its substituents are candidates for isosteric replacement.

Ring Replacements: The oxazole ring can be replaced by other five-membered heterocycles to modulate activity. For example, based on the diarylpyrazole structure of the CB1 antagonist rimonabant, successful bioisosteric replacements were made using thiazole (B1198619), triazole, and imidazole (B134444) rings, all of which yielded potent and selective antagonists. The replacement of a chroman-4-one structure with a 2,4-bisthiazole moiety has also been explored.

Classical Isosteres: These are atoms or groups that have a similar size and shape. For instance, a C-H group on a benzene (B151609) ring could be replaced with a nitrogen atom to create a pyridine (B92270) ring. An -OH group can be an isostere for an -NH2 group, and a fluorine atom is similar in size to a hydrogen atom.

Non-Classical Isosteres: These groups may not be structurally similar but share key electronic or hydrogen-bonding features. For example, a carboxylic acid group can be replaced by a tetrazole ring, as both are acidic and exist as anions at physiological pH. In the case of the ethoxy group on the benzoyl moiety, it could potentially be replaced by other groups that act as hydrogen bond acceptors. The oxetane (B1205548) ring has been explored as a potential isostere for carbonyl groups.

This strategy allows for the fine-tuning of a lead compound to enhance its drug-like properties while maintaining or improving its interaction with the biological target.

Mechanistic Insights into Molecular Target Interactions (excluding clinical relevance)

The biological activity of this compound and its analogues is predicated on their interaction with specific molecular targets within biological systems. While the precise target for this compound itself is not definitively established in the provided information, insights can be gleaned from studies on structurally related oxazole and benzoxazole derivatives. These interactions are typically non-covalent and involve a combination of forces that stabilize the ligand-target complex.

Molecular docking studies on various oxazole derivatives have revealed common binding patterns. For instance, the benzoxazole core of some inhibitors has been shown to fit into hydrophobic pockets of their target enzymes. In the case of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives acting as inhibitors of Staphylococcus aureus Sortase A, the benzoxazole core occupies a hydrophobic pocket formed by amino acid residues such as Ala118, Val166, Val168, Val169, and Ile182. nih.gov This suggests that the oxazole ring of this compound could similarly engage in hydrophobic interactions with its molecular target.

Furthermore, hydrogen bonds play a critical role in the orientation and affinity of these compounds. In studies of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors, hydrogen bonds were observed between the ligand and the target protein, which were crucial for the inhibitory activity. nih.gov For this compound, the carbonyl oxygen of the benzoyl group and the nitrogen and oxygen atoms within the oxazole ring represent potential hydrogen bond acceptors, which could form key interactions with amino acid residues in a target's active site.

While specific mechanistic studies on this compound are limited, the general principles derived from related compounds suggest that its biological effects are likely mediated through a combination of hydrophobic interactions involving the phenyl and oxazole rings, and hydrogen bonding involving the carbonyl and oxazole heteroatoms, all within a specific conformational arrangement that is complementary to the binding site of its molecular target.

The systematic modification of the this compound scaffold has provided valuable insights into the structural features that govern its biological activity. SAR studies focus on how changes in substituents on the benzoyl and oxazole rings influence the molecule's potency and selectivity.

Research on related 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives has shown that substitutions at both the 7-position of the benzoxazole ring and the 2-phenyl group significantly impact their inhibitory activity against Staphylococcus aureus Sortase A. nih.gov Specifically, the presence of a substituent at the 7-position was found to be indispensable for activity. This highlights the importance of exploring substitutions on the oxazole ring of this compound.

In a series of 2,4-disubstituted oxazole derivatives investigated as potential phosphodiesterase 4 (PDE4) inhibitors, the nature of the substituent on the phenyl ring at the 4-position of the oxazole was shown to affect activity. nih.gov This corresponds to the position of the ethoxybenzoyl group in the target compound. Furthermore, a study on 2-aroyl-4-phenyl-2-oxazole derivatives indicated that the nature of the substituent on the aroyl moiety influences the biological response.

The following interactive table summarizes hypothetical SAR data for analogues of this compound based on general principles observed in related compound series. The biological activity is presented as a relative measure for illustrative purposes.

| Compound | R1 (at 4-position of benzoyl ring) | R2 (on oxazole ring) | Relative Biological Activity |

| This compound | OCH2CH3 | H | Baseline |

| Analogue 1 | OCH3 | H | Lower |

| Analogue 2 | OCH(CH3)2 | H | Higher |

| Analogue 3 | Cl | H | Variable |

| Analogue 4 | NO2 | H | Lower |

| Analogue 5 | OCH2CH3 | CH3 | Higher |

| Analogue 6 | OCH2CH3 | Phenyl | Variable |

From these general observations, it can be inferred that:

Alkoxy Group at the 4-Position: The size and nature of the alkoxy group on the benzoyl ring can influence activity. A bulkier group like isopropoxy might lead to enhanced activity compared to a methoxy (B1213986) group, possibly by providing better hydrophobic interactions within the target's binding pocket.

Substituents on the Benzoyl Ring: The introduction of electron-withdrawing groups like chloro or nitro can have a variable or detrimental effect on activity, suggesting that the electronic properties of the benzoyl ring are important.

Substitution on the Oxazole Ring: The addition of small alkyl or even larger aryl groups to the oxazole ring could enhance activity, potentially by providing additional interaction points with the molecular target.

Advanced Applications and Research Frontiers for 2 4 Ethoxybenzoyl Oxazole

Role as Versatile Building Blocks in Complex Molecule Synthesis

The oxazole (B20620) moiety is a key structural motif found in numerous biologically active natural products. researchgate.net The structure of 2-(4-ethoxybenzoyl)oxazole, with its reactive sites and potential for functional group transformation, makes it a valuable starting material for constructing more elaborate molecular architectures.

Macrocycles are a class of compounds that often exhibit unique biological activities and host-guest properties due to their constrained conformations. While direct examples involving this compound are not prevalent in the literature, the principles of macrocyclization using heterocyclic precursors are well-established. For instance, methods for synthesizing macrocyclic peptides containing thiazoline (B8809763) and thiazole (B1198619) heterocycles often involve the cyclization of a linear precursor containing the pre-formed heterocycle. nih.gov

The oxazole ring is not merely a stable endpoint; it can act as a "synthon," a synthetic equivalent for other functional groups or heterocyclic systems through various chemical transformations. Oxazoles can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienes, leading to the formation of pyridines and other complex nitrogen-containing heterocycles.

Furthermore, functionalized ethynyl (B1212043) oxazoles have been highlighted as versatile reagents for "click chemistry," specifically the azide-alkyne cycloaddition, to efficiently produce triazole-containing compounds. chemrxiv.org The this compound scaffold could be chemically modified—for example, by converting the ethoxybenzoyl group or by functionalizing the oxazole ring itself—to introduce an alkyne handle. This would transform it into a powerful building block for constructing diverse heterocyclic systems with potential applications in medicinal and materials chemistry. chemrxiv.org The synthesis of various substituted oxazoles often involves the cyclodehydration of α-acylamino ketones or aldehydes, a process that underscores the accessibility of diverse oxazole precursors for further synthetic elaboration. nih.govresearchgate.net

Ligand Design in Catalysis

The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions, making it an attractive scaffold for ligand design in transition metal catalysis.

Heterocyclic compounds containing nitrogen and oxygen donor atoms, such as oxadiazoles (B1248032) and benzimidazoles, are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), palladium(II), and silver(I). jocpr.comnih.gov These complexes have applications ranging from catalysis to materials science. The this compound molecule possesses two primary potential coordination sites: the sp²-hybridized nitrogen atom of the oxazole ring and the carbonyl oxygen atom of the benzoyl group.

This allows for several possible coordination modes:

Monodentate Coordination: The ligand could bind to a metal center primarily through the more basic oxazole nitrogen atom. jocpr.com

Bidentate Chelation: The nitrogen and carbonyl oxygen could coordinate simultaneously to the same metal center, forming a stable five-membered chelate ring. This mode is common for ligands with similar structural motifs and often enhances the stability of the resulting metal complex.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers, using either one or both donor atoms.

The electronic properties of the ligand, influenced by the electron-donating ethoxy group, can modulate the stability and reactivity of the resulting metal complexes. The coordination of this compound with various transition metals could yield catalysts for a range of organic transformations.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Potential Coordinating Atoms | Resulting Structure | Potential Metal Ions |

| Monodentate | Oxazole Nitrogen | Terminal Ligand Complex | Cu(II), Ni(II), Ag(I) |

| Bidentate (Chelating) | Oxazole Nitrogen & Carbonyl Oxygen | 5-Membered Chelate Ring | Pd(II), Ru(II), Cu(II) |

| Bridging | Oxazole Nitrogen and/or Carbonyl Oxygen | Polynuclear Complex / Coordination Polymer | Ag(I), Cd(II), Co(II) nih.gov |

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically pure compounds, is a cornerstone of modern synthetic chemistry. bldpharm.com Chiral ligands containing oxazole or the related oxazoline (B21484) moiety are among the most successful classes of ligands for these processes. bldpharm.comresearchgate.net They are valued for their stability, modular nature, and the effective transfer of chirality from the ligand to the product of the catalytic reaction. bldpharm.com

While this compound itself is achiral, it serves as an excellent scaffold for the synthesis of chiral ligands. Chirality can be introduced in several ways:

Attachment of a Chiral Auxiliary: A chiral group can be appended to the oxazole or phenyl ring.

Creation of Planar Chirality: The scaffold can be incorporated into a larger system that possesses planar chirality, such as a [2.2]paracyclophane. dicp.ac.cndicp.ac.cn